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These application notes provide an overview of the principles and applications of in vitro

assays designed to characterize the binding interaction between Pentraxin 3 (PTX3) and

Complement component 1q (C1q). This interaction is crucial in the regulation of the innate

immune response and inflammation.

Pentraxin 3 (PTX3) is a soluble pattern recognition molecule that plays a significant role in

innate immunity and inflammation. One of its key functions is the interaction with C1q, the

recognition molecule of the classical complement pathway.[1][2] This binding can have dual

effects: when PTX3 is immobilized on a surface, it can bind C1q and activate the classical

complement pathway, leading to C4 deposition.[1][2] Conversely, in the fluid phase, PTX3 can

bind to C1q and inhibit the activation of the classical complement pathway by blocking the

interaction of C1q with immunoglobulins.[1][2] The interaction is mediated by the globular head

region of C1q.[1][2]

Understanding the kinetics and specifics of this binding is essential for researchers in

immunology, drug development professionals targeting inflammatory diseases, and scientists

studying the complement system. The following protocols describe common in vitro methods to

quantify and characterize the PTX3-C1q interaction.

Core Applications:
Characterization of Binding Affinity: Determining the dissociation constant (Kd) to quantify the

strength of the PTX3-C1q interaction.
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Functional Analysis: Assessing the consequences of the binding, such as complement

activation or inhibition.

Screening of Modulators: Identifying potential therapeutic molecules that can enhance or

inhibit the PTX3-C1q interaction.

Quality Control: Ensuring the functional integrity of recombinant PTX3 and C1q proteins.

Available Assay Formats:
Solid-Phase Binding Assay (ELISA-based): A robust and widely used method to demonstrate

and quantify the interaction.

Surface Plasmon Resonance (SPR): A real-time, label-free technique to determine the

kinetics of the binding (association and dissociation rates).

Complement Activation Assay: Measures the functional outcome of the PTX3-C1q

interaction, typically by detecting C4b deposition.

Quantitative Data Summary
The following table summarizes the reported quantitative data for the interaction between PTX3

and C1q from various studies.

Parameter Value Method Reference

Dissociation Constant

(Kd)
7.4 x 10-8 M

Solid Phase Binding

Assay
[1]

Dissociation Constant

(Kd)

17.4 nM (±1.04 nM)

for C1 binding

Bio-layer

Interferometry
[3]

Apparent Affinity (KD)

~1.92 to 3.31 nM for

IgM binding to C1q

mutants

Surface Plasmon

Resonance (SPR)
[4][5]
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Solid-Phase Binding Assay (ELISA) for PTX3-C1q
Interaction
This protocol details a method to measure the binding of soluble PTX3 to immobilized C1q.

Materials:

Purified human C1q (Merck Millipore)[6]

Recombinant human PTX3[6]

96-well Maxisorp plates (Nunc)[6]

Coating Buffer: 20 mM Na2CO3, pH 9.6[6]

Blocking Buffer: 1% (w/v) BSA in HBS-T[6]

Wash Buffer (HBS-T): 50 mM HEPES, 100 mM NaCl, 0.1% (v/v) Tween 20, pH 7.4[6]

Primary antibody: Anti-PTX3 antibody

Secondary antibody: HRP-conjugated secondary antibody

TMB substrate

Stop Solution (e.g., 2N H2SO4)

Plate reader

Protocol:

Coating:

Dilute C1q to a suitable concentration (e.g., 1-10 µg/mL) in Coating Buffer.

Add 100 µL of the C1q solution to the wells of a 96-well plate.

Incubate overnight at room temperature.[6]
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Control wells should be incubated with Coating Buffer alone.[6]

Blocking:

Wash the plate 3 times with Wash Buffer.

Add 200 µL of Blocking Buffer to each well.

Incubate for 2 hours at 37°C.[6]

PTX3 Incubation:

Wash the plate 3 times with Wash Buffer.

Prepare serial dilutions of PTX3 in HBS-T.

Add 100 µL of the PTX3 dilutions to the wells.

Incubate for 1 hour at 37°C.[6]

Antibody Incubation:

Wash the plate 3 times with Wash Buffer.

Add 100 µL of diluted primary anti-PTX3 antibody to each well.

Incubate for 1 hour at 37°C.

Wash the plate 3 times with Wash Buffer.

Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

Incubate for 1 hour at 37°C.

Detection:

Wash the plate 5 times with Wash Buffer.

Add 100 µL of TMB substrate to each well.
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Incubate in the dark at room temperature until color develops (typically 15-30 minutes).

Add 50 µL of Stop Solution to each well.

Read the absorbance at 450 nm using a plate reader.

Data Analysis:

Plot the absorbance values against the concentration of PTX3. A saturation curve should be

obtained, from which the binding affinity (Kd) can be calculated using non-linear regression

analysis.

Surface Plasmon Resonance (SPR) for PTX3-C1q
Interaction Kinetics
This protocol provides a general framework for analyzing the PTX3-C1q interaction using SPR.

Specific parameters may need to be optimized based on the instrument and sensor chip used.

Materials:

SPR instrument and sensor chips (e.g., CM5)

Purified human C1q

Recombinant human PTX3[5]

Amine coupling kit (EDC, NHS, ethanolamine)

Running Buffer (e.g., HBS-EP+)

Regeneration solution (e.g., Glycine-HCl, pH 1.5)

Protocol:

Ligand Immobilization (C1q):

Equilibrate the sensor chip with Running Buffer.
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Activate the sensor surface with a 1:1 mixture of EDC and NHS.

Inject C1q diluted in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to

the desired immobilization level (e.g., 16,200 to 18,400 RU).[6]

Deactivate the remaining active sites with an injection of ethanolamine.

A reference flow cell should be prepared similarly but without C1q immobilization.

Analyte Binding (PTX3):

Prepare a series of concentrations of PTX3 in Running Buffer.

Inject the PTX3 solutions over the immobilized C1q and reference flow cells at a constant

flow rate.

Allow for an association phase followed by a dissociation phase where only Running

Buffer flows over the chip.

Regeneration:

Inject the regeneration solution to remove bound PTX3 and prepare the surface for the

next cycle. The choice of regeneration solution should be optimized to ensure complete

removal of the analyte without damaging the immobilized ligand.

Data Analysis:

The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting

the signal from the reference flow cell. The association (ka) and dissociation (kd) rate constants

are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The

dissociation constant (KD) is then calculated as kd/ka.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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